Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

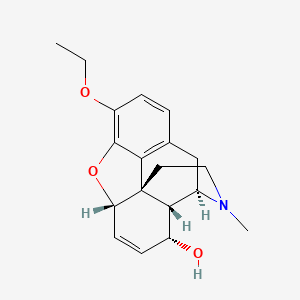

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine. The compound has a unique structure characterized by an epoxy group and an ethoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common method involves the following steps:

Formation of the Morphinan Core: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.

Introduction of the Epoxy Group: An epoxidation reaction is carried out to introduce the epoxy group at the 4,5-position.

Ethoxylation: The ethoxy group is introduced at the 3-position through an ethoxylation reaction.

Methylation: The final step involves the methylation of the nitrogen atom at the 17-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the epoxy group to a diol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium ethoxide or potassium tert-butoxide are commonly employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of diols.

Substitution: Formation of various substituted morphinan derivatives.

Scientific Research Applications

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its interactions with biological receptors, particularly opioid receptors.

Medicine: Investigated for its potential analgesic and antitussive properties.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic and antitussive effects. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the modulation of neurotransmitter release and pain perception.

Comparison with Similar Compounds

Similar Compounds

Morphine: A naturally occurring opiate with strong analgesic properties.

Codeine: Another naturally occurring opiate used primarily as a cough suppressant.

Dextromethorphan: A synthetic morphinan used as a cough suppressant and dissociative hallucinogen.

Uniqueness

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl- is unique due to its specific structural features, such as the epoxy and ethoxy groups, which confer distinct chemical and pharmacological properties compared to other morphinan derivatives.

Biological Activity

Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-, commonly referred to as a morphinan derivative, exhibits significant biological activities primarily associated with its interaction with opioid receptors. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C20H23NO4

Molecular Weight: 341.4009 g/mol

CAS Registry Number: 6703-27-1

IUPAC Name: Morphinan-8-alpha-ol, 6,7-didehydro-4,5-alpha-epoxy-3-ethoxy-17-methyl-

The compound features a complex structure characteristic of morphinans, including an epoxy group and an ethoxy substitution which may influence its pharmacodynamics.

Morphinan derivatives primarily function as opioid receptor agonists , particularly at the mu-opioid receptor (MOR). The binding affinity and efficacy at these receptors dictate their analgesic effects.

-

Opioid Receptor Interaction:

- Morphinan derivatives bind to MORs, leading to inhibition of pain pathways in the central nervous system.

- They may also exhibit activity at delta (DOR) and kappa (KOR) receptors, contributing to their overall pharmacological profile.

-

Signal Transduction:

- Activation of MORs results in the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels.

- This process enhances potassium ion efflux and inhibits calcium ion influx, resulting in hyperpolarization of neurons and reduced neurotransmitter release.

Analgesic Effects

Morphinan derivatives have been extensively studied for their analgesic properties. Research indicates that these compounds can effectively manage pain through both acute and chronic pain models.

Case Study:

A study involving morphinan derivatives demonstrated significant analgesic effects in animal models of neuropathic pain. The administration of Morphinan-8-alpha-ol resulted in a marked reduction in pain behavior scores compared to controls.

Antitussive Activity

Morphinan derivatives are known for their antitussive effects, making them valuable in treating cough. The mechanism involves suppression of the cough reflex via central action on the cough center in the medulla.

Data Table: Biological Activities of Morphinan Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Significant reduction in pain scores | |

| Antitussive | Suppression of cough reflex | |

| Opioid Receptor Agonism | Binding affinity to MORs |

Pharmacokinetics

The pharmacokinetic profile of Morphinan derivatives is crucial for understanding their therapeutic potential:

- Absorption: Rapidly absorbed following oral administration.

- Distribution: Widely distributed throughout body tissues due to lipophilicity.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion: Excreted mainly through urine as metabolites.

Safety and Toxicology

While morphinan derivatives exhibit therapeutic benefits, they also carry risks associated with opioid use, including potential for addiction and respiratory depression. Monitoring and regulation are essential when prescribing these compounds.

Properties

CAS No. |

63732-58-1 |

|---|---|

Molecular Formula |

C19H23NO3 |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(4R,4aR,5R,7aS,12bS)-9-ethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol |

InChI |

InChI=1S/C19H23NO3/c1-3-22-14-6-4-11-10-12-17-13(21)5-7-15-19(17,8-9-20(12)2)16(11)18(14)23-15/h4-7,12-13,15,17,21H,3,8-10H2,1-2H3/t12-,13-,15+,17-,19-/m1/s1 |

InChI Key |

PDPSNOOQDLRFRO-POORPVJTSA-N |

Isomeric SMILES |

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)C=C[C@H]5O)C=C1 |

Canonical SMILES |

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C=CC5O)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.